2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C13H8F2INO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-iodoaniline as the primary starting materials.
Formation of Intermediate: The reaction between 2,6-difluorobenzoyl chloride and 4-iodoaniline in the presence of a base such as triethylamine leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 2-aminothiazole under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(4-iodophenyl)benzamide
- 4-iodo-2,6-difluorobenzamide
- 2,6-difluoro-N-(4-bromophenyl)benzamide
Uniqueness
2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both fluorine and iodine atoms, as well as the thiazole ring. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2IN2OS/c17-11-2-1-3-12(18)14(11)15(22)21-16-20-13(8-23-16)9-4-6-10(19)7-5-9/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQVQASWQLCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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